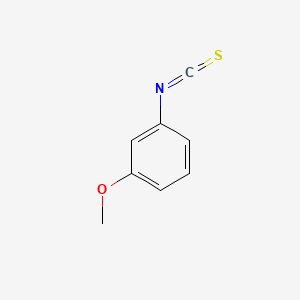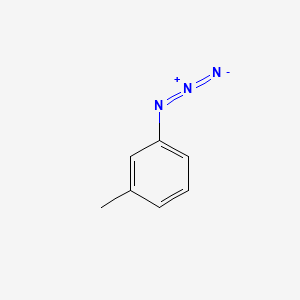
1H-Benzimidazole-2-acétamide
Vue d'ensemble
Description
1H-Benzimidazole-2-acetamide (BZAM) is a heterocyclic compound with a benzimidazole ring and an acetamide group. It is an important chemical intermediate used in the synthesis of many pharmaceuticals and other organic compounds. BZAM has been extensively studied and has a wide range of applications in the fields of chemistry and biology.
Applications De Recherche Scientifique
Activité antiparasitaire et antioxydante
Le composé a été utilisé dans la synthèse de nouvelles hydrazones de 1H-benzimidazole-2-yle qui ont montré une activité antiparasitaire et antioxydante combinée . Ces hydrazones se sont avérées plus actives que les médicaments anthelminthiques utilisés en clinique, l'albendazole et l'ivermectine .
Potentiel antimicrobien
Les dérivés du benzimidazole, y compris le 1H-benzimidazole-2-acétamide, ont montré un potentiel antimicrobien significatif . Ils se sont avérés efficaces contre une variété de micro-organismes .
Activité antioxydante
Le this compound a été utilisé dans la synthèse d'hydrazones de 1H-benzimidazole-2-yle qui ont montré une activité antioxydante . Ces composés se sont avérés réagir avec divers radicaux libres .
Synthèse de composés hétérocycliques
Le composé a été utilisé dans la synthèse de la (1H-benzo[d]imidazol-2-yl)(phényl)méthanone et la formation de liaisons C–N via un aldéhyde aromatique et de l'o-phénylènediamine .
Propriétés photophysiques et réduction électrocatalytique du CO2
Des complexes d'hétéroleptique de ruthénium contenant un ligand 2-(1H-benzo[d]imidazol-2-yl)quinoléine ont été synthétisés en utilisant le composé. Ces complexes ont montré des résultats prometteurs pour la réduction électrochimique du dioxyde de carbone .
Activité inhibitrice des tumeurs
Le composé a été utilisé dans la synthèse d'un nouveau complexe de Pd(II) qui a montré une activité inhibitrice des tumeurs .
Mécanisme D'action
Target of Action
1H-Benzimidazole-2-acetamide, also known as 2-(1H-Benzo[d]imidazol-2-yl)acetamide, is a compound that has been found to have significant biological activity. The primary targets of this compound are parasitic infections caused mainly by the species Trichinella spiralis . It has also been reported to have urease inhibitory activity .
Mode of Action
The mode of action of benzimidazole compounds, including 1H-Benzimidazole-2-acetamide, involves interference with mitosis . They bind with microtubule and stop cellular processes such as cytoskeleton formation and rearrangement, cell division, and intracellular tracking .
Biochemical Pathways
The biochemical pathways affected by 1H-Benzimidazole-2-acetamide are related to its antiparasitic and antioxidant activities . The compound is capable of reacting with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .
Pharmacokinetics
Benzimidazole derivatives are known to have good bioavailability, safety, and stability profiles .
Result of Action
The result of the action of 1H-Benzimidazole-2-acetamide is the inhibition of parasitic infections and the reduction of oxidative stress in the infected host . In comparison to thiourea and hydroxyurea as standards, benzimidazole derivatives had stronger urease inhibition activity .
Action Environment
The action of 1H-Benzimidazole-2-acetamide can be influenced by environmental factors. For instance, the compound’s antiparasitic activity was studied in vitro, indicating that all hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin . The compound’s antioxidant activity was also elucidated in vitro against stable free radicals .
Safety and Hazards
Orientations Futures
Benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles . This might be a revolutionary approach in drug discovery .
Analyse Biochimique
Biochemical Properties
1H-Benzimidazole-2-acetamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of 1H-Benzimidazole-2-acetamide is with enzymes involved in microbial metabolism, where it acts as an inhibitor. For instance, it has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is significant because urease is a virulence factor for many pathogenic bacteria, and its inhibition can reduce the pathogenicity of these organisms.
Additionally, 1H-Benzimidazole-2-acetamide interacts with proteins involved in cell signaling pathways. It has been observed to bind to protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This binding can alter the activity of these kinases, thereby influencing various cellular processes such as cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of 1H-Benzimidazole-2-acetamide on various types of cells and cellular processes are profound. In cancer cells, for example, 1H-Benzimidazole-2-acetamide has been shown to induce apoptosis, a process of programmed cell death that is often dysregulated in cancer . This induction of apoptosis is mediated through the activation of caspases, which are proteases that play essential roles in the execution of apoptosis.
Furthermore, 1H-Benzimidazole-2-acetamide influences cell signaling pathways by modulating the activity of key signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) . These pathways are critical for regulating immune responses, inflammation, and cell survival. By modulating these pathways, 1H-Benzimidazole-2-acetamide can exert anti-inflammatory and immunomodulatory effects.
Molecular Mechanism
At the molecular level, 1H-Benzimidazole-2-acetamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, 1H-Benzimidazole-2-acetamide inhibits urease by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of urea . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme.
In addition to enzyme inhibition, 1H-Benzimidazole-2-acetamide can modulate gene expression by interacting with transcription factors. For instance, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . By inhibiting NF-κB, 1H-Benzimidazole-2-acetamide can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.
Temporal Effects in Laboratory Settings
The effects of 1H-Benzimidazole-2-acetamide can change over time in laboratory settings. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to a reduction in its biological activity, highlighting the importance of proper storage and handling of the compound in laboratory settings.
Long-term studies have also revealed that 1H-Benzimidazole-2-acetamide can have sustained effects on cellular function. For example, prolonged exposure to the compound has been shown to result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes . These changes in gene expression can have lasting effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1H-Benzimidazole-2-acetamide vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects without causing significant toxicity . At higher doses, 1H-Benzimidazole-2-acetamide can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, where it can interfere with normal cellular functions.
Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic effects . This threshold dose varies depending on the specific biological activity being targeted, highlighting the importance of dose optimization in the development of 1H-Benzimidazole-2-acetamide as a therapeutic agent.
Metabolic Pathways
1H-Benzimidazole-2-acetamide is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This conjugation increases the solubility of the compound, facilitating its excretion in the urine.
The metabolic pathways of 1H-Benzimidazole-2-acetamide also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is required for the reduction of the compound during its biotransformation . These interactions can influence the rate of metabolism and the overall bioavailability of the compound.
Transport and Distribution
The transport and distribution of 1H-Benzimidazole-2-acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cells, 1H-Benzimidazole-2-acetamide can bind to intracellular proteins, influencing its localization and accumulation.
The distribution of 1H-Benzimidazole-2-acetamide within tissues is also influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues such as the liver and adipose tissue . This distribution pattern can affect the pharmacokinetics and pharmacodynamics of the compound, influencing its overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1H-Benzimidazole-2-acetamide is critical for its activity and function. The compound has been shown to localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments.
In the nucleus, 1H-Benzimidazole-2-acetamide can interact with transcription factors and other nuclear proteins, influencing gene expression . In the mitochondria, the compound can affect mitochondrial function and energy metabolism by interacting with mitochondrial enzymes . In the endoplasmic reticulum, 1H-Benzimidazole-2-acetamide can modulate protein folding and secretion by interacting with chaperone proteins .
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRDCKXOEFPOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209623 | |
| Record name | 1H-Benzimidazole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60792-56-5 | |
| Record name | 1H-Benzimidazole-2-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60792-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060792565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-benzimidazole-2-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azabicyclo[2.2.2]octan-3-one](/img/structure/B1266632.png)












